6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
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Description
6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H15N5O4 and its molecular weight is 389.371. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds related to "6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one" have been synthesized through various methods, including microwave irradiation, which offers advantages in terms of reaction speed and product yield. For example, derivatives of pyridine, which share structural motifs with the compound , have shown a range of biological activities, motivating their synthesis (Ashok et al., 2006). Similarly, novel pyridine derivatives have been synthesized for molecular docking and in vitro screening for antimicrobial and antioxidant activities (Flefel et al., 2018).
Antimicrobial and Antitumor Activity
The synthesis of new derivatives often targets the evaluation of antimicrobial and antitumor activities. Research has led to the creation of compounds with promising antimicrobial properties, as well as those that show significant antitumor activity against various cancer cell lines, underscoring the potential therapeutic applications of these molecules (Abou-Elmagd et al., 2016).
Antioxidant Activity
The antioxidant properties of similar compounds have also been extensively studied. Antioxidant activity is crucial for combating oxidative stress in biological systems, which is linked to various chronic diseases. Some synthesized derivatives have shown high antioxidant activity, indicating their potential as protective agents against oxidative damage (Salem et al., 2015).
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c26-19-7-5-14(13-4-6-16-17(11-13)28-12-27-16)23-25(19)10-8-18-22-20(24-29-18)15-3-1-2-9-21-15/h1-7,9,11H,8,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUCXEDZOARTTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CCC4=NC(=NO4)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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